2-Formyl-3-(4-iodophenyl)pyrrole
Description
Properties
Molecular Formula |
C11H8INO |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
3-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8INO/c12-9-3-1-8(2-4-9)10-5-6-13-11(10)7-14/h1-7,13H |
InChI Key |
HIFJOIYYUIGQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C=O)I |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
2-Formyl-3-(4-iodophenyl)pyrrole serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through functionalization and cyclization reactions.
1. Synthesis of Pyrrolo Compounds
The compound has been utilized in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which exhibit significant pharmacological properties including anticancer and anti-inflammatory activities. For instance, it can be transformed into dipyrromethane derivatives through protection and subsequent reactions, facilitating the creation of complex chlorins and bacteriochlorins with graded polarity .
2. Formation of Heterocycles
The compound is instrumental in forming various heterocyclic structures. For example, it has been involved in the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline frameworks via free-radical cyclization methods. This approach allows for high-yield production without the need for extensive purification processes, making it suitable for large-scale applications .
Biological Activities
Research indicates that this compound and its derivatives possess notable biological activities.
1. Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from this compound have demonstrated effective inhibition against human tumor cells in vitro, with promising IC50 values indicating their potential as anticancer agents .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Its derivatives have exhibited activity against Mycobacterium tuberculosis and various Candida species, highlighting its potential as a therapeutic agent in treating infectious diseases .
3. Anti-inflammatory Effects
Pyrrole derivatives have been recognized for their anti-inflammatory properties. Research indicates that certain modifications to the pyrrole structure can enhance these effects, making them candidates for developing new anti-inflammatory drugs .
Case Studies
Recent studies have explored the applications of this compound in depth:
1. Synthesis and Evaluation of Anticancer Activity
A study synthesized several pyrrole derivatives from this compound and evaluated their anticancer potential against different cell lines. The results indicated that some compounds exhibited IC50 values lower than standard chemotherapeutics, suggesting they could serve as lead compounds for further development .
2. Development of Antimicrobial Agents
Another research project focused on modifying the structure of this compound to enhance its antimicrobial properties. The modified compounds were tested against clinical isolates of bacteria and fungi, showing significant activity that could lead to new treatments for resistant strains .
Comparison with Similar Compounds
Key Observations :
- FPy’s conductivity data provide a benchmark for future studies on iodinated derivatives.
Q & A
Q. What are the established synthetic routes for 2-formyl-3-(4-iodophenyl)pyrrole, and how do reaction conditions influence yield?
The compound can be synthesized via gold-catalyzed cyclization of N-propargyl pyrrole derivatives or NaH-supported cyclization, as demonstrated in heterocycle synthesis studies. Gold catalysis typically offers higher regioselectivity due to π-acid activation of alkynes, while NaH may favor alternative pathways via deprotonation. Optimization of solvent (e.g., THF vs. DCM), temperature (60–100°C), and catalyst loading (1–5 mol%) is critical for yields, which range from 45% to 78% depending on substituent steric effects . The formyl group is introduced via formylation of 3-arylpyrroles using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., deshielded formyl proton at δ 9.8–10.2 ppm).
- X-ray crystallography : Resolves iodine-mediated halogen bonding and planarity of the pyrrole ring, as seen in analogous iodophenyl-pyrrole derivatives (e.g., C–I bond length ~2.09 Å) .
- HRMS : Validates molecular mass (expected [M+H]⁺: ~340.96 g/mol).
Q. How does the 4-iodophenyl substituent influence the compound’s electronic properties and reactivity?
The iodine atom acts as an electron-withdrawing group via inductive effects, reducing pyrrole’s electron density and directing electrophilic substitution to the less hindered C-5 position. This contrasts with electron-donating substituents (e.g., methyl), which activate the ring toward C-2/C-3 substitution. Computational studies (DFT) show a 0.15 eV decrease in HOMO energy compared to unsubstituted pyrrole, impacting redox behavior .
Q. What are the primary applications of this compound in pharmaceutical research?
The formyl group serves as a handle for Schiff base formation, enabling conjugation with amines in drug candidates. Iodine facilitates radioisotope labeling (e.g., I) for tracer studies. Analogous fluorophenyl-pyrroles are precursors in kinase inhibitors and antimicrobial agents .
Q. How can researchers optimize purification protocols for this compound?
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts. Recrystallization from ethanol/water (7:3) improves purity (>95%), monitored by TLC (Rf ~0.4 in hexane/EtOAc 1:1). Halogenated solvents (e.g., DCM) should be avoided due to iodine leaching risks .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in cyclization yields between gold catalysis and NaH-mediated routes?
Gold catalysis proceeds via alkyne activation to form a cyclic auriferous intermediate, favoring 6-endo-dig cyclization (kinetically controlled). NaH induces deprotonation, generating a pyrrolyl anion that undergoes nucleophilic attack, which is sensitive to steric hindrance from the 4-iodophenyl group. Conflicting yields (e.g., 65% vs. 48%) may arise from competing dimerization pathways under basic conditions .
Q. How can computational modeling elucidate the compound’s supramolecular interactions in crystal packing?
DFT calculations (B3LYP/6-311G**) predict intermolecular C–I···π interactions (energy ~3.8 kJ/mol) and hydrogen bonding between formyl oxygen and adjacent pyrrole NH. MD simulations reveal temperature-dependent lattice stability, with decomposition above 200°C correlating with experimental TGA data .
Q. What strategies resolve contradictions in reported reaction rates for electrophilic substitution?
Discrepancies in bromination rates (e.g., 2-hour completion vs. 6-hour in some studies) may stem from solvent polarity (acetic acid vs. DCE) or iodine’s steric effects. Competitive inhibition by iodide byproducts can slow reaction kinetics, necessitating iodide scavengers (e.g., AgNO₃) .
Q. How does the compound’s structure affect its polymerization behavior compared to unsubstituted pyrrole?
The 4-iodophenyl group disrupts conjugation, reducing electrical conductivity in polymers by ~40% (measured via four-point probe). Radical cation coupling, the initial step in polypyrrole formation, is hindered by steric bulk, as shown by ESR studies with lower radical densities .
Q. What quantum mechanical phenomena influence the compound’s surface adsorption in catalysis studies?
Quantum tunneling effects dominate molecular motion on metal surfaces (e.g., Au(111)), where the iodine atom’s large mass enhances non-classical rotational states. STM studies reveal sub-Ångström displacements inconsistent with classical MD predictions, necessitating path-integral simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
